BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of (+)-JNJ-
37654032: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-JNJ-37654032

Cat. No.: B1673014

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

(+)-JNJ-37654032 is a potent, orally bioavailable, nonsteroidal selective androgen receptor
modulator (SARM) that emerged from Johnson & Johnson's research program aimed at
identifying tissue-selective anabolic agents. As the lead compound of a novel benzimidazole
series, it demonstrated a promising preclinical profile with significant muscle-anabolic activity
and prostate-sparing characteristics. First disclosed in the scientific literature in 2008, (+)-JNJ-
37654032 showed efficacy in animal models of muscle wasting.[1][2] Despite its promising
preclinical data, the compound did not advance into human clinical trials. This technical guide
provides a comprehensive overview of the discovery and development history of (+)-JNJ-
37654032, detailing its mechanism of action, key experimental data, and the methodologies
employed in its evaluation.

Introduction: The Quest for Tissue-Selective
Androgens

Androgens are crucial for the development and maintenance of muscle mass and bone density.
However, the therapeutic use of steroidal androgens is often limited by their undesirable
androgenic side effects, such as effects on the prostate, skin, and hair follicles. This has driven
the search for nonsteroidal SARMs that can dissociate the anabolic and androgenic effects of
androgen receptor (AR) activation. The goal is to develop compounds that selectively promote
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the beneficial effects of androgens in muscle and bone while minimizing adverse effects on
reproductive tissues. (+)-JNJ-37654032 was identified within a drug discovery program
focused on this objective.

Discovery and Lead Optimization

(+)-INJ-37654032 belongs to a novel class of benzimidazole-based SARMs.[1][2] The lead
optimization process focused on modifying substituents on the benzimidazole core to enhance
potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis

The synthesis of 2-substituted benzimidazoles generally involves the condensation of an o-
phenylenediamine with a carboxylic acid or its derivative. For (+)-JNJ-37654032, 2-(5,6-
dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol, a key step would involve the
reaction of 4,5-dichloro-1,2-phenylenediamine with a suitable trifluoromethyl-containing
butenone precursor.

General Synthetic Workflow:

Synthesis of JNJ-37654032

Click to download full resolution via product page

Caption: General synthetic scheme for benzimidazole-based SARMs.

Structure-Activity Relationship (SAR)
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The research leading to (+)-JNJ-37654032 likely involved systematic modifications of the
benzimidazole scaffold to optimize its activity profile. Key aspects of the SAR for this class of
compounds would have included:

o Benzimidazole Core: The dichlorinated benzimidazole core is crucial for high-affinity binding
to the androgen receptor.

o Substituents at the 2-position: The nature of the substituent at this position determines the
agonist versus antagonist activity and tissue selectivity. The trifluoromethyl and butenol
groups in (+)-JNJ-37654032 are critical for its specific SARM properties.

Mechanism of Action: Modulating the Androgen
Receptor

(+)-JNJ-37654032 exerts its effects by binding to the androgen receptor, a member of the
nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon
binding, the receptor-ligand complex translocates to the nucleus and binds to androgen
response elements (AREs) on DNA, thereby modulating the transcription of target genes. The
tissue selectivity of SARMs like (+)-JNJ-37654032 is believed to arise from their ability to
induce a unique conformational change in the AR, leading to differential recruitment of co-
regulatory proteins in various tissues.

Androgen Receptor Signaling Pathway:
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Caption: Simplified androgen receptor signaling pathway.

Preclinical Development
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The preclinical evaluation of (+)-JNJ-37654032 involved a series of in vitro and in vivo studies
to characterize its pharmacological profile.

In Vitro Studies

In vitro assays were crucial for determining the binding affinity and functional activity of (+)-
JNJ-37654032 at the androgen receptor.

Experimental Protocols:
e Androgen Receptor Binding Assay:
o Objective: To determine the binding affinity of the compound for the androgen receptor.

o Method: A competitive radioligand binding assay would have been used, likely with a
radiolabeled androgen such as [?H]-mibolerone, and AR sourced from rat prostate cytosol
or a recombinant source. The concentration of (+)-JNJ-37654032 required to displace
50% of the radioligand (ICso) would be determined and converted to a binding affinity
constant (Ki).

o Cell-Based Functional Assays:

o Objective: To assess the agonist or antagonist activity of the compound in a cellular
context.

o Method: A common method involves transiently transfecting a suitable cell line (e.g., CV-1)
with an AR expression vector and a reporter gene (e.g., luciferase) under the control of an
androgen-responsive promoter. Cells are then treated with varying concentrations of (+)-
JNJ-37654032, alone (for agonist activity) or in the presence of a known androgen like
dihydrotestosterone (DHT) (for antagonist activity). The resulting reporter gene expression
is quantified to determine the ECso (for agonists) or ICso (for antagonists).

Quantitative Data Summary (In Vitro):
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Assay Type Parameter Value

AR Binding Assay Ki Data not publicly available
Cell-Based Functional Assay Agonist/Antagonist Profile Mixed

ECso (Agonist) Data not publicly available

ICso0 (Antagonist) Data not publicly available

In Vivo Studies

The in vivo efficacy and tissue selectivity of (+)-JNJ-37654032 were primarily evaluated in
orchidectomized (castrated) rat models, which are standard for assessing the anabolic and
androgenic effects of SARMs.

Experimental Protocols:

e Orchidectomized Rat Model:

[¢]

Objective: To evaluate the anabolic effects on muscle and androgenic effects on the
prostate.

o Animals: Adult male Sprague-Dawley rats.

o Procedure: Rats are surgically castrated (orchidectomized) to deplete endogenous
androgens. After a recovery period, animals are treated orally with (+)-JNJ-37654032 at
various doses for a specified duration (e.g., 14 days). A control group receives vehicle,
and a positive control group may receive testosterone propionate.

o Endpoints: At the end of the study, the weights of the levator ani muscle (an indicator of
anabolic activity) and the ventral prostate (an indicator of androgenic activity) are
measured.

Quantitative Data Summary (In Vivo):
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Parameter Dose Result Reference
Levator Ani Muscle 50% of maximal

0.8 mg/kg [1]
Growth (EDso) response

Maximal Levator Ani

3 mg/kg Maximal stimulation [1]
Muscle Growth
Ventral Prostate )

3 mg/kg 21% of full size [1]
Growth
Prostate Weight
Reduction (in intact 3 mg/kg 47% reduction [1]
rats)
Lean Body Mass
Restoration (in aged Not specified ~20% restoration [1]

orchidectomized rats)

Experimental Workflow for In Vivo Evaluation:

)

Oral Administration of
JNJ-37654032

After Treatment Period
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Caption: Workflow for in vivo assessment of SARM activity.

Development Status and Conclusion

(+)-JNJ-37654032 demonstrated a promising preclinical profile as a potent and selective
androgen receptor modulator with clear anabolic effects on muscle and a significant sparing of
the prostate.[1] However, the compound's development was discontinued, and it did not
advance to human clinical trials. The reasons for its discontinuation are not publicly available
but could be related to a variety of factors, including its pharmacokinetic profile, off-target
effects, or a strategic decision by the developing company.

Despite not reaching the market, the discovery and characterization of (+)-JNJ-37654032 and
the broader class of benzimidazole SARMs have contributed valuable knowledge to the field of
androgen receptor modulation. The data generated from these studies continue to inform the
design and development of next-generation SARMs with improved efficacy and safety profiles
for the treatment of muscle wasting diseases, osteoporosis, and other androgen-deficient
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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